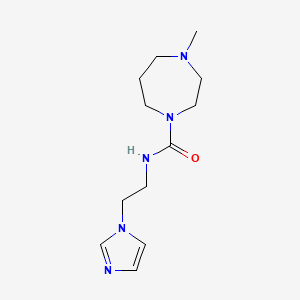
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide (QX-314) is a quaternary ammonium derivative that has been extensively studied for its use as a local anesthetic. QX-314 is unique among local anesthetics in that it is charged and cannot cross the cell membrane. However, when combined with a positively charged ion channel blocker, such as capsaicin, QX-314 can enter the cell and block the ion channels responsible for pain transmission. This has led to the development of QX-314 as a potential treatment for chronic pain.
Wirkmechanismus
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide blocks ion channels responsible for pain transmission by binding to the intracellular side of the channel. However, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide cannot cross the cell membrane on its own due to its positive charge. When combined with a positively charged ion channel blocker, such as capsaicin, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide can enter the cell and block the ion channels responsible for pain transmission.
Biochemical and Physiological Effects:
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been shown to effectively block pain transmission in animal models without affecting motor function. In addition, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is that it can be combined with a positively charged ion channel blocker, such as capsaicin, to enter cells and block pain transmission. However, one limitation is that 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is charged and cannot cross the cell membrane on its own, limiting its use in certain applications.
Zukünftige Richtungen
1. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide as a treatment for chronic pain in humans.
2. Explore the use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with other ion channel blockers for pain management.
3. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in other applications, such as cancer treatment.
4. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with other drugs for enhanced pain management.
5. Explore the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with gene therapy for targeted pain management.
Synthesemethoden
The synthesis of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide involves the reaction of 2,3-diethylquinoxaline with methylsulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been extensively studied for its use in blocking pain transmission in animal models. In one study, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide was combined with capsaicin and injected into the paw of rats. The combination of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide and capsaicin resulted in a long-lasting block of pain transmission without affecting motor function. This suggests that 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has the potential to be used as a local anesthetic for chronic pain.
Eigenschaften
IUPAC Name |
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-10-11(5-2)16-13-8-9(6-7-12(13)15-10)14(18)17-21(3,19)20/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDVYLMNPUPWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)NS(=O)(=O)C)N=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)

![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)